

4-Nitrophthalic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **4-Nitrophthalic acid**. The information is curated for professionals in research and development, offering detailed experimental protocols and clearly structured data to support laboratory work and drug development initiatives.

Core Physical and Chemical Properties

4-Nitrophthalic acid, a derivative of phthalic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.^{[1][2]} Its chemical structure, featuring both a nitro group and two carboxylic acid functionalities, imparts specific reactivity and characteristics.^[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **4-Nitrophthalic acid** compiled from various sources.

| Identifier | Value | Citation |
|---------------------|--|----------|
| CAS Number | 610-27-5 | [3] |
| Molecular Formula | C ₈ H ₅ NO ₆ | [3] |
| Molecular Weight | 211.13 g/mol | [3] |
| IUPAC Name | 4-nitrobenzene-1,2-dicarboxylic acid | [4] |
| Canonical SMILES | <chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)C(=O)O</chem> | [4] |
| InChI Key | SLBQXWXKPNIVSQ-UHFFFAOYSA-N | [4] |
| | | |
| Physical Property | Value | Citation |
| Appearance | Yellow to beige crystalline powder | [1] |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 459.5 °C at 760 mmHg | [3] |
| Flash Point | 207.6 °C | [3] |
| Solubility in Water | 880 g/L at 20 °C | [1] |
| pKa ₁ | 2.11 (at 25 °C) | [1] |
| Odor | Odorless | [1] |

| Spectroscopic Data | Description | Citation |
|------------------------|--|----------|
| ^1H NMR | Spectra available in DMSO- d_6 and CDCl_3 & DMSO- d_6 . | [5][6] |
| ^{13}C NMR | Spectral data is available. | [5] |
| Infrared (IR) | Spectra available, typically acquired using KBr pellet or ATR techniques. | [7][8] |
| Mass Spectrometry (MS) | GC-MS data available, indicating common fragmentation patterns. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Nitrophthalic acid** are crucial for its application in research and development.

Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide

This protocol is adapted from established organic synthesis procedures.[9]

Materials:

- 4-Nitrophthalimide
- Sodium hydroxide (NaOH)
- Concentrated nitric acid (HNO_3 , sp. gr. 1.42)
- Alcohol-free ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.
- Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.
- Heat the mixture to a rapid boil and maintain a gentle boil for 10 minutes.
- Carefully acidify the solution to a litmus-paper endpoint with concentrated nitric acid.
- Add an additional 70 mL of concentrated nitric acid.
- Boil the solution for another 3 minutes.
- Cool the solution to below room temperature.
- Transfer the cooled solution to a 1-liter separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.
- Dry the combined ether extracts over anhydrous sodium sulfate.
- Distill the ether until solid begins to separate.
- Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.
- The resulting white crystals of **4-nitrophthalic acid** can be collected. The expected yield is 85–87 g (96–99%).

Purification by Crystallization

This method is suitable for purifying crude **4-Nitrophthalic acid**.^[10]

Materials:

- Crude **4-Nitrophthalic acid**
- Diethyl ether (Et₂O), Ethyl acetate (EtOAc), or Benzene (C₆H₆)

Procedure:

- Dissolve the crude **4-Nitrophthalic acid** in a minimum amount of hot diethyl ether, ethyl acetate, or benzene.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum.

HPLC Analysis of 4-Nitrophthalic Acid

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of **4-Nitrophthalic acid** and its isomers.[\[11\]](#)[\[12\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Kromasil C18, 5 μ m, 150 x 4.6 mm (ID) or a Coresep SB mixed-mode column.[\[11\]](#)
[\[12\]](#)
- Mobile Phase: A mixture of methanol and 0.1 M aqueous acetic acid solution (pH 2.89) in a 10:90 volume ratio.[\[12\]](#)
- Flow Rate: 1.0 mL/min.[\[12\]](#)
- Column Temperature: 30 °C.[\[12\]](#)
- Detection Wavelength: 254 nm.[\[12\]](#)
- Injection Volume: 10 μ L.[\[12\]](#)

Procedure:

- Prepare a standard solution of **4-Nitrophthalic acid** in methanol.

- Prepare the sample solution by dissolving the test material in methanol.
- Filter both the standard and sample solutions through a 0.45 μm syringe filter.
- Set up the HPLC system with the specified conditions.
- Inject the standard solution to determine the retention time of **4-Nitrophthalic acid**.
- Inject the sample solution to analyze for the presence and purity of **4-Nitrophthalic acid**.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **4-Nitrophthalic acid**.



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Caption: Workflow for the synthesis and purification of **4-Nitrophthalic acid**.

Chemical Reactivity and Applications

4-Nitrophthalic acid is a versatile building block in organic synthesis. Its carboxylic acid groups can undergo esterification, amidation, and conversion to acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of substituted phthalic acid derivatives.

Its primary industrial applications include:

- **Pharmaceutical Intermediate:** It is a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs), such as Apremilast.^{[10][13]}

- Dye and Pigment Manufacturing: The chromophoric properties of the nitroaromatic system make it a useful precursor for various colorants.[1]
- Agrochemicals: It serves as an intermediate in the production of some pesticides and herbicides.[1]
- Corrosion Inhibitors: Certain derivatives of **4-Nitrophthalic acid** exhibit anti-corrosive properties.[11]

Safety and Handling

4-Nitrophthalic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[2] It is incompatible with strong oxidizing agents and strong bases.[2] Stable under normal storage conditions.[2]

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